molecular formula C21H21N3O5S B11275758 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B11275758
M. Wt: 427.5 g/mol
InChI Key: VHWHUIXFEJJUIS-UHFFFAOYSA-N
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Description

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHOXYBENZAMIDE typically involves the functionalization of the pyridazinone ring. The most common synthesis method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHOXYBENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of platelet aggregation or as an anti-inflammatory agent by modulating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-3,5-DIMETHOXYBENZAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethanesulfonyl and dimethoxybenzamide groups may enhance its pharmacological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-9-8-19(23-24-20)14-6-5-7-16(10-14)22-21(25)15-11-17(28-2)13-18(12-15)29-3/h5-13H,4H2,1-3H3,(H,22,25)

InChI Key

VHWHUIXFEJJUIS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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